2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid
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Overview
Description
2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid typically involves the condensation of 2-aminophenol with various aldehydes under specific reaction conditions. One common method involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as catalysts at 50°C . Another approach includes the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactors and the use of more efficient catalysts to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Various alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of substituted oxazoles.
Scientific Research Applications
2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar structural features and biological activities.
2-Aminophenyl benzimidazole: Known for its anticancer properties and similar synthetic routes.
2-Aminophenol: A precursor in the synthesis of various heterocyclic compounds.
Uniqueness
2-(2-Aminophenyl)-5-methyloxazole-4-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(2-aminophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-9(11(14)15)13-10(16-6)7-4-2-3-5-8(7)12/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
SOBWWFWZMYLNIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2N)C(=O)O |
Origin of Product |
United States |
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